1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one
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Overview
Description
1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one is a chemical compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of an oxolane ring, an aminomethyl group, and a propanone moiety. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
One common synthetic route includes the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one using allyl amino ether in the presence of a chiral catalyst . Industrial production methods may vary, but they generally involve similar reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the oxolane ring and propanone moiety contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one can be compared with similar compounds such as:
- 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one
- 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one These compounds share the oxolane ring and aminomethyl group but differ in the nature of the propanone moiety. The presence of different functional groups (e.g., alkene or alkyne) can significantly alter their chemical properties and reactivity, making this compound unique in its applications and effects.
Biological Activity
1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.
Chemical Structure and Synthesis
This compound features a unique oxolane ring structure, which is critical for its biological activity. The synthesis typically involves the reaction of propan-1-one derivatives with aminomethylated oxolane precursors. Detailed synthetic pathways can vary, but the following general steps are common:
- Formation of the Oxolane Ring : Starting materials are reacted under acidic conditions to form the oxolane structure.
- Aminomethylation : The oxolane derivative undergoes aminomethylation using formaldehyde and ammonia or amine derivatives.
- Final Functionalization : The compound is then functionalized to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The aminomethyl group enhances its binding affinity, allowing it to modulate enzyme activity and receptor signaling pathways.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains.
- Antitumor Effects : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : The compound may also exert neuroprotective effects, possibly through modulation of neurotransmitter systems.
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting a potent antimicrobial profile.
Antitumor Activity
In another study focusing on cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF-7 breast cancer cells. The IC50 value was calculated at 25 µM, indicating significant cytotoxicity.
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL or µM) | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 32 µg/mL | [Source A] |
Antimicrobial | Escherichia coli | 32 µg/mL | [Source A] |
Antitumor | MCF-7 Breast Cancer Cells | 25 µM | [Source B] |
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-[5-(aminomethyl)oxolan-2-yl]propan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-2-7(10)8-4-3-6(5-9)11-8/h6,8H,2-5,9H2,1H3 |
InChI Key |
VFVNVTRAIQTXDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCC(O1)CN |
Origin of Product |
United States |
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